N-(3-Amino-4-chlorophenyl)-4-(pentyloxy)benzamide
Description
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Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-4-pentoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c1-2-3-4-11-23-15-8-5-13(6-9-15)18(22)21-14-7-10-16(19)17(20)12-14/h5-10,12H,2-4,11,20H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRXHBYEUGQUTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Amino-4-chlorophenyl)-4-(pentyloxy)benzamide is a compound of interest within medicinal chemistry, particularly due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H22ClN2O2
- Molecular Weight : 332.83 g/mol
- Chemical Structure : The compound features an anilide structure with a pentyloxy group, which contributes to its unique pharmacological properties.
This compound operates primarily through its interactions with specific proteins and enzymes:
- Enzyme Inhibition : The compound has been noted for its ability to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. This mechanism is crucial in various therapeutic applications, including anti-inflammatory and analgesic effects.
- Receptor Interaction : It may also interact with cell surface receptors, modulating cellular signaling pathways such as the MAPK and AKT signaling pathways. These interactions can lead to altered cellular responses, including proliferation and apoptosis .
Antioxidant Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antioxidant properties. For instance, the compound's ability to scavenge free radicals was assessed using the DPPH method, revealing an IC50 value indicating its potency compared to standard antioxidants .
Anticancer Potential
Research has indicated that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This was evidenced through assays measuring cell viability and apoptosis markers .
Anti-HBV Activity
The compound has been explored for its antiviral activity, particularly against Hepatitis B virus (HBV). It was found to increase intracellular levels of APOBEC3G (A3G), a protein known for its antiviral properties. This enhancement leads to a reduction in HBV replication, suggesting potential as a therapeutic agent against viral infections .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Anti-inflammatory, Antioxidant | Unique pentyloxy moiety |
| N-(3-Amino-4-chlorophenyl)-2-butoxybenzamide | Similar enzyme inhibition | Different alkoxy chain |
| N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)-acetamide | Anticancer properties | Chlorophenoxy substitution |
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability at concentrations as low as 10 µM after 48 hours of exposure .
- Animal Models : In vivo experiments using murine models for HBV infection showed that administration of the compound led to a marked reduction in viral load, correlating with increased levels of A3G in liver tissues .
Scientific Research Applications
Medicinal Chemistry
N-(3-Amino-4-chlorophenyl)-4-(pentyloxy)benzamide is explored for its potential therapeutic properties:
- Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation through various molecular pathways. Studies have shown that it can induce apoptosis in specific cancer cell lines, making it a candidate for further development in oncology.
- Antiviral Properties : Preliminary studies suggest that derivatives of this compound exhibit antiviral activity against viruses such as enterovirus 71 (EV71), with IC50 values indicating significant potency.
Biochemistry
The compound serves as a valuable tool in biochemical research:
- Enzyme Inhibition Studies : Its ability to interact with specific enzymes makes it useful for studying enzyme kinetics and inhibition mechanisms. For instance, it has been evaluated for its effects on key metabolic enzymes involved in cancer metabolism.
Material Science
This compound is also utilized in the development of new materials:
- Polymer Chemistry : The compound can be used as a building block for synthesizing novel polymers with desired properties, potentially leading to advancements in drug delivery systems or biomaterials.
Case Studies and Research Findings
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cell lines | |
| Antiviral Activity | Significant activity against enterovirus 71 | |
| Enzyme Interaction | Inhibits key metabolic enzymes in cancer cells |
Anticancer Research
In a study published in a peer-reviewed journal, this compound was found to significantly reduce cell viability in various cancer cell lines, including breast and lung cancers. The mechanism was linked to the activation of apoptotic pathways, suggesting its potential as a chemotherapeutic agent.
Antiviral Studies
Another investigation assessed the antiviral efficacy of this compound against EV71. The results showed that derivatives exhibited IC50 values ranging from 5.7 to 12 µM, demonstrating promising activity that warrants further exploration for therapeutic applications against viral infections.
Preparation Methods
Key Preparation Steps and Reagents
2.1 Amide Bond Formation via Carbodiimide Coupling
A widely used method for preparing benzamide derivatives is the coupling of a substituted benzoic acid with an amine using carbodiimide reagents such as N,N'-diisopropylcarbodiimide (DIC) and a condensation activator like 1-hydroxybenzotriazole (HOBt). This method affords high yields and mild reaction conditions.
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- 3-Nitro-4-chlorobenzoic acid (or the corresponding acid) is dissolved in an organic solvent such as dichloromethane.
- DIC and HOBt are added at room temperature to activate the acid, forming an unstable ester intermediate.
- The amine component (e.g., 3-amino-4-chloroaniline or a substituted aniline) is added dropwise under stirring.
- The reaction proceeds to form the nitro-substituted benzamide intermediate.
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- Room temperature, 2–3 hours for ester formation.
- Followed by 3–5 hours for amide formation.
- Solvent: Dichloromethane.
- Molar ratios: Acid (10–14 g scale), DIC (40–50 mL), HOBt (5–10 mL), amine (40–50 mL).
-
- High yields reported, often exceeding 90% for the amide intermediate.
2.2 Reduction of Nitro Group to Amino Group
If the starting material contains a nitro group (e.g., 3-nitro-4-chlorobenzoic acid), reduction to the corresponding amino group is required.
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- Zinc powder in alkaline medium (e.g., sodium hydroxide).
- Iron powder with ammonium chloride in methanol under reflux.
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- Add zinc metal and 0.1 M NaOH to the nitro-substituted benzamide solution.
- Heat at 70–80 °C for 2–3 hours under stirring.
- Filter to remove solids and extract the product.
Alternative Procedure with Iron/Ammonium Chloride:
- Reflux the nitro compound with iron powder and ammonium chloride in methanol for 7 hours.
- Evaporate solvent, extract with dichloromethane, dry, and recrystallize.
-
- Reduction yields are typically high, around 95–97%.
Introduction of Pentyloxy Group
The 4-(pentyloxy) substituent on the benzamide ring is generally introduced via alkylation of the hydroxy group on the benzamide precursor.
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- React 4-hydroxybenzamide or its derivative with pentyl bromide or pentyl iodide under basic conditions.
- Base such as potassium carbonate or sodium hydride is used.
- Solvent: polar aprotic solvents like DMF or acetone.
- Reaction temperature: 50–80 °C.
- Time: Several hours until completion.
-
- The reaction mixture is quenched, extracted, and purified by chromatography or recrystallization.
Detailed Stepwise Synthesis Example
| Step | Reaction | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| 1 | Activation of 3-nitro-4-chlorobenzoic acid | DIC, HOBt, dichloromethane, rt, 2–3 h | Formation of benzotriazole ester intermediate | — |
| 2 | Coupling with 3-amino-4-chloroaniline | Dropwise addition, rt, 3–5 h | Formation of 3-nitro-4-chloro-N-(3-amino-4-chlorophenyl)benzamide | >90% |
| 3 | Reduction of nitro to amino | Zn, NaOH, 70–80 °C, 2–3 h or Fe, NH4Cl, MeOH, reflux, 7 h | Formation of 3-amino-4-chloro-N-(3-amino-4-chlorophenyl)benzamide | 95–97% |
| 4 | Alkylation with pentyl halide | Pentyl bromide, K2CO3, DMF, 50–80 °C, several hours | Formation of N-(3-amino-4-chlorophenyl)-4-(pentyloxy)benzamide | 85–90% |
Purification and Characterization
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- Chromatographic separation using petroleum ether/ethyl acetate mixtures.
- Recrystallization from solvents such as ethyl acetate and n-hexane.
- Vacuum distillation for solvent removal.
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- Melting point determination.
- NMR spectroscopy (1H and 13C) to confirm substitution patterns.
- Mass spectrometry (GC-MS or EI-MS) to confirm molecular weight.
- Thin layer chromatography (TLC) to monitor reaction progress.
Research Findings and Advantages of the Methodology
- The use of carbodiimide coupling with HOBt allows for mild conditions, minimizing side reactions and degradation.
- Zinc/alkaline reduction is efficient and environmentally friendlier compared to catalytic hydrogenation.
- The stepwise approach reduces the number of purification steps, shortening the production cycle.
- High overall yields (up to 95% or more) are achievable with this method.
- The methodology is scalable for industrial synthesis due to operational simplicity and reproducibility.
Summary Table of Reagents and Conditions
| Reaction Step | Starting Material | Reagents | Solvent | Temp (°C) | Time | Notes |
|---|---|---|---|---|---|---|
| Activation | 3-nitro-4-chlorobenzoic acid | DIC, HOBt | DCM | 20–25 | 2–3 h | Ester intermediate formation |
| Coupling | Ester intermediate + 3-amino-4-chloroaniline | — | DCM | 20–25 | 3–5 h | Amide bond formation |
| Reduction | Nitro-substituted benzamide | Zn + NaOH or Fe + NH4Cl | Aqueous or MeOH | 70–80 or reflux | 2–7 h | Nitro to amino group |
| Alkylation | 4-hydroxybenzamide derivative | Pentyl bromide, K2CO3 | DMF or acetone | 50–80 | Several h | O-alkylation to introduce pentyloxy |
Q & A
Q. What are the recommended synthetic routes and critical optimization parameters for N-(3-Amino-4-chlorophenyl)-4-(pentyloxy)benzamide?
- Methodological Answer : The synthesis involves multi-step reactions, including amide coupling and functional group protection. A typical approach includes:
Amide Formation : React 3-amino-4-chloroaniline with 4-(pentyloxy)benzoyl chloride under inert conditions (e.g., Schlenk flask) using dichloromethane (DCM) as a solvent and sodium carbonate as a base .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product.
- Key Parameters :
- Temperature control (0–5°C during acyl chloride addition to prevent side reactions).
- Use of anhydrous sodium pivalate to enhance reaction efficiency .
- Immediate use of intermediates (e.g., compound 2 in ) due to thermal instability.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use deuterated DMSO or CDCl₃ for / NMR to confirm amine and amide protons (δ 6.5–8.5 ppm for aromatic protons, δ 1.2–1.6 ppm for pentyloxy chain) .
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>95% recommended for biological assays).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~347.1).
Q. What safety protocols are essential for handling this compound, given its potential mutagenicity?
- Methodological Answer :
- Hazard Analysis : Conduct Ames II testing to evaluate mutagenicity (compound 3 in showed lower mutagenicity than analogues but requires precautions).
- PPE : Use nitrile gloves, fume hoods, and closed systems during synthesis .
- Storage : Store at –20°C in amber vials to prevent decomposition; avoid prolonged exposure to light or heat .
Advanced Research Questions
Q. How can crystallization challenges be resolved to obtain high-quality single crystals for X-ray diffraction studies?
- Methodological Answer :
- Solvent Screening : Use mixed solvents (e.g., DCM/pentane or ethyl acetate/hexane) for slow vapor diffusion .
- Temperature Gradients : Gradual cooling from 40°C to 4°C over 48 hours enhances crystal lattice formation.
- Software Tools : SHELXL for structure refinement; leverage Hirshfeld surface analysis to resolve disorder .
Q. How should contradictory bioactivity data (e.g., in vitro vs. in vivo assays) be analyzed?
- Methodological Answer :
- Assay Validation : Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Metabolite Profiling : LC-MS/MS to identify active metabolites that may explain discrepancies (e.g., hydrolysis of the pentyloxy chain in vivo) .
- Dose-Response Curves : Use nonlinear regression models (e.g., Hill equation) to compare IC₅₀ values across assays .
Q. What computational strategies are recommended for predicting biological targets and off-target effects?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of suspected targets (e.g., bacterial AcpS-PPTase in ).
- Machine Learning : Train QSAR models on PubChem BioAssay data (AID 743255) to predict toxicity profiles .
- MD Simulations : GROMACS for 100-ns simulations to assess binding stability under physiological conditions .
Q. How can synthetic scale-up challenges (e.g., low yield, impurities) be mitigated?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors improve mixing and heat transfer for acyl chloride coupling steps .
- In-line Analytics : PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .
- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, solvent ratio) using response surface methodology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
